molecular formula C7H11F2NO B12953174 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B12953174
M. Wt: 163.16 g/mol
InChI Key: ODYKKGZNUVBWNJ-UHFFFAOYSA-N
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Description

Evolution and Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems, which feature two rings connected by a single common atom, have garnered substantial interest in chemical research. Their defining characteristic is a rigid, three-dimensional geometry that distinguishes them from more planar aromatic and heterocyclic systems. This rigidity can be highly advantageous in drug design, as it reduces the conformational mobility of a molecule, allowing for a more precise spatial arrangement of functional groups intended to interact with biological targets. acs.org The three-dimensional nature of spirocycles enables them to explore chemical space more effectively, often leading to improved binding affinity and selectivity for target proteins.

Historically, the synthesis of spirocyclic frameworks was considered a significant challenge. rsc.org However, advancements in synthetic methodologies have made these complex structures more accessible, leading to their inclusion in diversity-oriented synthesis and their representation in numerous approved drugs. nih.gov Beyond pharmaceuticals, spirocyclic compounds have found applications in materials science as charge-transfer molecules and in the fragrance industry.

Strategic Role of Fluorine in Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. rsc.orgnih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule. The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. rsc.org

The judicious placement of fluorine can productively influence a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, and membrane permeability. nih.govexlibrisgroup.com These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing a drug's efficacy and safety profile. rsc.orgnih.gov Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Overview of Difluorinated Heterocyclic Architectures

Within the realm of fluorinated molecules, geminally difluorinated structures (containing a CF2 group) are of particular importance. The gem-difluoro group can act as a bioisostere for carbonyl groups, ethers, or other functional groups, while offering improved metabolic stability and altered electronic properties. The fusion of heterocyclic frameworks with fluorine atoms offers a high probability of discovering therapeutically useful agents. rsc.org

Recent research has focused on developing synthetic methods to access novel difluorinated heterocyclic scaffolds. acs.orgrsc.org For example, gem-difluorocycloalkanes are being investigated for their ability to modulate key drug discovery properties. nih.govresearchgate.net The synthesis of chiral gem-difluorinated spiro-heterocyclic compounds, though challenging, is highly valuable for the industrial manufacturing of chiral fluorinated drugs. nih.gov These architectures are increasingly recognized for their potential to create small, polar, yet lipophilic moieties for drug design. acs.orgnih.gov

The Azaspiro[3.5]nonane Core: Structural Attributes and Academic Relevance

The azaspiro[3.5]nonane scaffold consists of a four-membered azetidine (B1206935) ring fused to a six-membered cyclohexane (B81311) ring through a spiro-center. This class of compounds and its heteroatom-containing analogues, such as oxa-azaspiro[3.5]nonanes, are valuable building blocks in medicinal chemistry. smolecule.com They are often considered structural alternatives to commonly used heterocycles like morpholine (B109124) or piperidine (B6355638), offering a distinct three-dimensional vector for substituent placement.

The incorporation of this spirocyclic amine allows for the creation of novel chemical entities with potential applications in various therapeutic areas. smolecule.com For instance, related azaspirocyclic structures have been investigated for antimicrobial, anticancer, and antidepressant properties. The synthesis of these cores, such as 2-oxa-5-azaspiro[3.5]nonane and its isomers, has been a subject of academic and industrial interest. nih.govsigmaaldrich.com

Contextualization of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane within Advanced Spirocyclic Fluorinated Frameworks

The compound This compound represents a sophisticated convergence of the structural motifs discussed previously. It integrates:

A spirocyclic [3.5]nonane core, providing a rigid 3D framework.

A gem-difluoro group on the cyclobutane (B1203170) portion of the scaffold.

Heteroatoms (oxygen and nitrogen) within the six-membered ring, imparting polarity and potential hydrogen bonding capabilities.

The presence of the gem-difluoro group on the four-membered ring is expected to significantly influence the molecule's properties. Based on studies of analogous gem-difluorinated cycloalkanes, this modification is anticipated to lower the basicity (pKa) of the nearby nitrogen atom in the piperidine ring through strong inductive effects. nih.govresearchgate.net This modulation of pKa is a critical parameter in drug design, affecting solubility, receptor binding, and pharmacokinetic properties.

Furthermore, the CF2 group can alter the lipophilicity and metabolic stability of the scaffold. nih.gov The synthesis of such structures likely involves multi-step sequences, potentially starting from precursors like 2,2-Difluoro-5-oxaspiro[3.5]nonan-8-one, a related ketone that is commercially available. bldpharm.com The hydrochloride salt of the final compound is also noted as a supplied substance, indicating its utility as a building block for further chemical elaboration. navimro.com

This specific molecule is a prime example of how modern medicinal chemistry combines distinct, high-value structural elements to create novel scaffolds. It merges the conformational rigidity and 3D-topology of a spirocycle with the powerful electronic and metabolic-stabilizing effects of gem-difluorination, creating a unique framework for the development of next-generation therapeutic agents.

Data Tables

Table 1: Influence of gem-Difluorination on Physicochemical Properties of Cyclic Amines

This table summarizes the typical effects of adding a gem-difluoro (CF2) group to a cyclic amine, based on comparative studies of fluorinated and non-fluorinated cycloalkanes. nih.govresearchgate.net

PropertyNon-Fluorinated Aminegem-Difluorinated AmineRationale
pKa (Basicity) HigherLower (by ~2.0-2.3 units)The strong electron-withdrawing inductive effect of the two fluorine atoms decreases the electron density on the nitrogen, making it less basic. nih.govresearchgate.net
Lipophilicity (LogP) LowerHigher/ComplexThe CF2 group is more lipophilic than a CH2 group, but the overall effect depends on ring size, conformation, and the position of the fluorines relative to other functional groups. nih.govresearchgate.net
Metabolic Stability VariesGenerally Unaffected or Slightly ImprovedThe C-F bonds are very strong and resistant to cleavage. The CF2 group can block adjacent sites from metabolic attack. nih.gov

Table 2: Key Structural Motifs Discussed

Structural MotifKey FeaturesSignificance in Medicinal Chemistry
Spirocycle Two rings sharing a single atom; Rigid 3D geometry.Provides conformational constraint, enhances target binding and selectivity. acs.org
gem-Difluoro Group (CF2) Two fluorine atoms on the same carbon; Strong inductive effect.Acts as a bioisostere, increases metabolic stability, modulates pKa and lipophilicity. nih.gov
Azaspiro[3.5]nonane Fused azetidine and cyclohexane rings.Novel 3D scaffold; bioisosteric replacement for piperidine, morpholine. smolecule.com
Fluorinated Heterocycle A heterocyclic ring containing one or more fluorine atoms.Combines the structural diversity of heterocycles with the property-enhancing effects of fluorine. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11F2NO

Molecular Weight

163.16 g/mol

IUPAC Name

2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C7H11F2NO/c8-7(9)3-6(4-7)5-10-1-2-11-6/h10H,1-5H2

InChI Key

ODYKKGZNUVBWNJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC(C2)(F)F)CN1

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoro 5 Oxa 8 Azaspiro 3.5 Nonane and Analogous Spiro 3.5 Nonane Derivatives

General Strategies for Spiro[3.5]nonane Core Construction

The creation of the spiro[3.5]nonane skeleton, which links two distinct rings through a single quaternary carbon, is a central challenge in synthetic organic chemistry. These three-dimensional structures are prevalent in natural products and are of increasing interest in medicinal chemistry.

A variety of cyclization reactions have been developed to construct spirocyclic frameworks. These methods often involve intramolecular processes that form one or both of the rings around a pre-existing carbon center destined to become the spiro-atom.

Multicomponent Domino Reactions: These reactions offer an efficient pathway to complex spirocycles by forming multiple bonds in a single operation. For instance, a Knoevenagel/Michael/cyclization multicomponent domino methodology has been developed for the synthesis of spiro compounds using an ionic liquid as a catalyst under microwave assistance. mdpi.com This approach allows for the variation of starting materials like isatin, malononitrile, and barbituric acid to produce a range of spirocyclic products in good yields. mdpi.com

Prins-Type Cyclization: This method can be used to synthesize spirocyclic tetrahydropyrans. The reaction involves a three-component coupling of a cyclic ketone, a homoallylic alcohol, and an acid like methanesulfonic acid under non-aqueous conditions. nih.gov This strategy has been successfully applied to various cyclic ketones, including cyclopentanone, cyclohexanone, and heterocyclic ketones, to yield the corresponding spirocyclic ethers. nih.gov

Radical Cyclization: Acyl radical cyclization mediated by thiols represents another powerful tool. Enone-aldehydes can be converted into spirocyclic 1,4-diketones in the presence of a radical initiator like AIBN and a thiol such as tert-dodecanethiol. researchgate.net Additionally, oxidative radical cyclization using manganese(III) acetate (B1210297) has been employed to synthesize spiroindolinones from N-aryl-2-oxocycloalkane-1-carboxamides through a formal 5-exo-trig cyclization. nii.ac.jp

Intramolecular Condensation and Cyclization: A patented method for synthesizing the analogous 2,5-dioxa-8-azaspiro[3.5]nonane involves a multi-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. google.com The process includes acylation with chloroacetyl chloride, followed by a base-induced self-cyclization to form the second ring, reduction, and final deprotection via catalytic hydrogenation. google.com

Table 1: Overview of Cyclization Strategies for Spiro Frameworks To view the data, click on the table rows.

Click to expand
Cyclization Strategy Key Reagents/Conditions Products Source(s)
Multicomponent Domino Reaction Isatin, malononitrile, barbituric acid, ionic liquid catalyst, microwave Spiro compounds mdpi.com
Prins-Type Cyclization Cyclic ketone, homoallylic alcohol, methanesulfonic acid Spirocyclic tetrahydropyrans nih.gov
Thiol-Mediated Acyl Radical Cyclization Enone-aldehyde, AIBN, tert-dodecanethiol Spirocyclic 1,4-diketones researchgate.net
Oxidative Radical Cyclization N-aryl-2-oxocycloalkane-1-carboxamide, Mn(OAc)3 Spiroindolinones nii.ac.jp
Intramolecular Cyclization 3-((benzylamino)methyl)oxetan-3-ol, chloroacetyl chloride, base 2,5-dioxa-8-azaspiro[3.5]nonane google.com

The synthesis of spiro compounds is a significant challenge for organic chemists due to their conformational rigidity, inherent three-dimensional complexity, and the ring strain often present in small spirocyclic systems. mdpi.comnih.gov The formation of the quaternary spirocenter requires precise control over reactivity and stereochemistry.

Key challenges include:

Ring Strain: Small ring spiro compounds, particularly those containing four-membered rings like cyclobutane (B1203170) or oxetane (B1205548), possess considerable ring strain, which can drive unexpected rearrangements or make ring closure thermodynamically unfavorable. nih.gov

Stereocontrol: The creation of a spirocenter often generates a chiral molecule, and controlling the stereochemical outcome is a major hurdle.

Metal catalysis offers a versatile and powerful platform for constructing complex heterocyclic and carbocyclic scaffolds. digitellinc.com Palladium, ruthenium, and silver catalysts have proven particularly effective in synthesizing spirocycles containing strained oxetane and azetidine (B1206935) rings.

Palladium Catalysis: Palladium-catalyzed cascade reactions are a prominent strategy. For example, oxetane-benzopyran spirocycles have been synthesized via a palladium-catalyzed cyclization-cross coupling cascade. researchgate.netwhiterose.ac.uk Another approach involves a silver-catalyzed 1,3-dipolar cycloaddition to form a pyrrolidino-oxetane/azetidine adduct, followed by a palladium-catalyzed carbonylation-amination process to yield complex oxetane/azetidine-pyrrolidino isoindolone spirocycles. researchgate.netwhiterose.ac.uk

Ruthenium Catalysis: Ruthenium catalysts are effective in oxidative alkynylations that can provide precursors for spirocyclic systems. The coupling of oxetane- or azetidine-containing alcohols with alkynes, catalyzed by a ruthenium complex, yields ynones that can be further elaborated into various heterocycles like pyrazoles and pyrimidines. nih.gov

Other Metal-Catalyzed Reactions: A cycloisomerization strategy using metal hydride hydrogen atom transfer has been developed for the construction of oxetane and azetidine rings, including spiro structures. This method is noted for its mild conditions and broad functional-group tolerance. acs.org

Table 2: Metal-Catalyzed Syntheses of Spirocyclic Oxetanes and Azetidines To view the data, click on the table rows.

Click to expand
Metal Catalyst Reaction Type Starting Materials Resulting Spirocycle Type Source(s)
Palladium(0) Cyclization-Cross Coupling Cascade - Oxetane-benzopyran researchgate.net, whiterose.ac.uk
Silver(I) / Palladium(0) 1,3-Dipolar Cycloaddition / Carbonylation-Amination Imine, dipolarophile with oxetane/azetidine Oxetane/azetidine-pyrrolidino isoindolone researchgate.net, whiterose.ac.uk
Ruthenium Oxidative Alkynylation Oxetane/azetidine-containing alcohols, alkynes Precursors to oxetane/azetidine-bearing heterocycles nih.gov
Not specified (Metal Hydride) Cycloisomerization Unsaturated alcohols/amines Polysubstituted oxetanes and azetidines acs.org

Strategic Introduction of the Gem-Difluoro Moiety

The incorporation of fluorine atoms, particularly the gem-difluoro (CF2) group, into organic molecules is a key strategy in medicinal chemistry to modulate properties like metabolic stability and binding affinity. The introduction of this moiety into a spirocyclic system requires specialized fluorination techniques.

The most direct approach to installing a gem-difluoro group is the deoxofluorination of a corresponding ketone. However, this transformation can be challenging, especially for strained ring systems.

Deoxofluorination of Spirocyclic Ketones: A general method for creating gem-difluorocycloalkanes involves the treatment of the corresponding ketone with sulfur fluoride-derived reagents. researchgate.net The synthesis of 2,2-difluorocyclobutane building blocks has been achieved on a multigram scale via the deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone. researchgate.net This suggests that a key intermediate for the synthesis of the title compound would be 5-oxa-8-azaspiro[3.5]nonan-2-one.

Challenges with Strained Ketones: The application of standard nucleophilic addition chemistry to strained ketones like 3,3-difluorocyclobutanone (B595554) can be problematic. Reactions with common organometallic reagents such as organolithiums or Grignards often fail. The use of organolanthanum reagents has been shown to be crucial in overcoming the high sensitivity of difluorocyclobutanone to elimination, enabling the synthesis of gem-difluorocyclobutanol derivatives. nih.gov

Difluorocarbene (:CF2) is a highly versatile and reactive intermediate for creating gem-difluorinated compounds. cas.cn It can be generated from various precursors and reacts with electron-rich systems like alkenes and enaminones to form gem-difluorocyclopropanes and other fluorinated heterocycles. cas.cnresearchgate.netrsc.org

Difluorocarbene Generation: A wide range of difluorocarbene precursors have been developed, many of which are non-ozone-depleting. cas.cn Common precursors include:

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) rsc.org

Sodium chlorodifluoroacetate (ClCF2CO2Na) researchgate.net

Ethyl bromodifluoroacetate (BrCF2CO2Et) rsc.org

Trifluoromethyl-substituted diazoalkanes (used in Pd-catalyzed reactions) nih.gov

TMSCF3 (in the presence of NaI) nih.gov

Cycloaddition Reactions: Difluorocarbene undergoes [2+1] cycloaddition with C=C double bonds to form gem-difluorocyclopropanes. nih.gov A cascade strategy involving the cyclopropanation of enaminones with difluorocarbene (generated from BrCF2CO2Et) has been used to synthesize gem-difluorinated 2H-furans. rsc.org This reaction proceeds through an active aminocyclopropane intermediate which then undergoes a regioselective ring-opening. rsc.org This type of cascade reaction highlights a potential route where a precursor to one of the rings in the spiro[3.5]nonane system could react with difluorocarbene to initiate ring formation or functionalization.

Table 3: Common Difluorocarbene Precursors and Their Applications To view the data, click on the table rows.

Click to expand
Precursor Generation Conditions Application Example Source(s)
Sodium chlorodifluoroacetate (ClCF2CO2Na) DMF-promoted Synthesis of gem-difluorinated 2H-furans researchgate.net
Ethyl bromodifluoroacetate (BrCF2CO2Et) Basic conditions Cascade synthesis of gem-difluorinated 2H-furans from enaminones rsc.org
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) - Generation of free difluorocarbene for reaction with (thio)carbonyls rsc.org
(Trifluoromethyl)trimethylsilane (TMSCF3) Sodium Iodide (NaI) Difluorocyclopropanation of alkenyl trifluoroborates nih.gov

Dedicated Synthetic Pathways for 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane and Derivatives

The synthesis of the specific target, this compound, and its derivatives involves sophisticated strategies that build the spirocyclic core, control the incorporation of heteroatoms, and introduce the difluoro moiety.

A representative multi-step synthesis for a related analog, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights a common strategic approach. google.com This process begins with a starting material, 3-((benzylamino)methyl)oxetan-3-ol, which is first reacted with chloroacetyl chloride. google.com The resulting intermediate then undergoes an intramolecular cyclization to form the second ring, a lactam. google.com This is followed by reduction of the lactam to the corresponding amine and, finally, removal of a protecting group to yield the target spiro-diamine. google.com A similar logical progression would be applied for the difluoro-target, likely involving a key intermediate that can undergo cyclization to form the spiro-piperidine ring adjacent to a pre-formed difluoro-oxetane precursor.

StepReactionKey Reagents/ConditionsIntermediate/ProductPurpose
1AcylationChloroacetyl chloride, Base (e.g., Triethylamine)N-acylated intermediatePrepares for intramolecular cyclization.
2Intramolecular CyclizationBase, Inert atmosphereSpirocyclic lactam (e.g., 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one)Forms the second ring of the spirocycle.
3Lactam ReductionReducing agent (e.g., LiAlH₄)Protected spiro-diamine (e.g., 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane)Converts the amide to an amine.
4DeprotectionCatalytic Hydrogenation (e.g., H₂, Pd/C)Final Product (e.g., 2,5-dioxa-8-azaspiro[3.5]nonane)Removes the protecting group to yield the free amine.

Table 1: Representative multi-step synthesis pathway for an analogous spiro[3.5]nonane derivative, based on the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane. google.com

In multi-step syntheses of complex molecules like spiroaza-heterocycles, protecting groups are indispensable tools. youtube.com They temporarily block a reactive functional group, such as an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule. youtube.com

In the context of synthesizing 8-azaspiro[3.5]nonane derivatives, the secondary amine of the piperidine (B6355638) ring is often protected. A common and effective protecting group for this purpose is the benzyl (B1604629) (Bn) group. google.comlibretexts.org The benzyl group is introduced early in the synthesis and is robust enough to withstand various reaction conditions, such as reduction and cyclization steps. youtube.com Its key advantage is that it can be selectively removed under mild conditions at the end of the synthesis, typically through catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst), which does not affect other functional groups in the molecule. google.comlibretexts.org Other protecting groups for amines include the carbamate (B1207046) group, which can be removed with acid and mild heat. libretexts.org The choice of protecting group is critical and must be compatible with the entire reaction sequence.

The construction of four-membered rings like azetidines and oxetanes is challenging due to their inherent ring strain. nih.gov The formation of spirocycles containing these moieties requires carefully optimized reaction conditions. Various catalytic systems have been developed to facilitate these transformations.

Palladium-catalyzed cyclization and cross-coupling cascade reactions have been successfully employed to synthesize oxetane-containing spirocycles. whiterose.ac.ukresearchgate.net Another powerful method is the 1,3-dipolar cycloaddition, often catalyzed by silver salts (e.g., Ag₂O), which can form pyrrolidine (B122466) rings spiro-fused to an oxetane or azetidine. whiterose.ac.ukresearchgate.net The efficiency of these reactions is highly dependent on the choice of catalyst, solvent, base, and temperature. For instance, the silver-catalyzed 1,3-dipolar cycloaddition of an imine with an oxetane-containing dipolarophile proceeds efficiently at room temperature. whiterose.ac.uk The development of mild and functional-group-tolerant methods is a significant area of research, as the oxetane ring can be unstable under harsh acidic or thermal conditions, which is a concern for large-scale synthesis. acs.orgacs.org

Stereoselective Synthesis in Fluorinated Spirocycles

Introducing stereocenters in a controlled manner is a primary goal in modern organic synthesis, particularly for creating complex three-dimensional structures like fluorinated spirocycles. rsc.org The presence of fluorine can significantly alter the conformational preferences and electronic properties of a molecule, making stereoselective synthesis both challenging and crucial. rsc.org The development of elegant synthetic approaches with efficient stereocontrol has garnered tremendous interest for producing enantiomerically pure spirocyclic compounds. rsc.org

Achieving stereoselectivity in the synthesis of fluorinated spirocycles often relies on two main strategies: the use of chiral auxiliaries and asymmetric catalysis. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily attached to a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. scielo.org.mxyoutube.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A wide variety of chiral auxiliaries have been developed, many derived from naturally occurring chiral molecules like amino acids or terpenes. nih.gov Prominent examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been instrumental in asymmetric aldol (B89426) reactions, alkylations, and Michael additions to build complex chiral intermediates. wikipedia.orgnih.govspringerprofessional.de

Chiral Auxiliary TypeCommon ExamplesTypical ApplicationReference
OxazolidinonesEvans' AuxiliariesAsymmetric aldol reactions, alkylations wikipedia.orgnih.gov
SultamsOppolzer's CamphorsultamAsymmetric Diels-Alder, alkylations wikipedia.orgnih.gov
AminesSAMP/RAMPAsymmetric alkylation of ketones/aldehydes wikipedia.org
Alcohols8-phenylmentholAsymmetric alkylations wikipedia.org

Table 2: Examples of common chiral auxiliaries used in asymmetric synthesis.

Asymmetric catalysis, the alternative approach, uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scielo.org.mx This method is often more atom-economical and environmentally friendly than using stoichiometric amounts of a chiral auxiliary, making it highly attractive for industrial applications. researchgate.net

Scalability and Applicability of Synthetic Routes for Industrial Production

The transition of a synthetic route from a laboratory scale to industrial production introduces a new set of challenges. For compounds like this compound, scalability depends on factors such as the cost and availability of starting materials, the safety and environmental impact of the reagents, and the robustness of the reaction conditions.

Chemical Reactivity and Transformations of 2,2 Difluoro 5 Oxa 8 Azaspiro 3.5 Nonane

Reactivity Profiles Stemming from the Spirocyclic Azetidine (B1206935)/Oxetane (B1205548) Core

The spirocyclic core of 2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane, which incorporates both an azetidine and an oxetane ring, is a source of significant ring strain. This inherent strain can be a driving force for ring-opening reactions under specific conditions, although the stability of the spirocyclic system is notable. The reactivity of this core is influenced by the substitution pattern and the nature of the attacking reagents.

The four-membered rings of azetidine and oxetane are susceptible to cleavage by various reagents, a reactivity that can be harnessed for the synthesis of more complex acyclic or larger heterocyclic structures. For instance, in related spirocyclic systems, ring-opening of the azetidine moiety can be initiated by nucleophilic attack on an activated azetidinium ion. While specific studies on the ring-opening of this compound are not extensively documented in the public domain, the principles of azetidine and oxetane chemistry suggest potential pathways for its transformation.

The presence of the gem-difluoro group on the carbon atom shared by the two rings is expected to have a significant impact on the reactivity of the spirocyclic core. The strong electron-withdrawing nature of the fluorine atoms can influence the electron density distribution within the rings, potentially affecting the sites and rates of nucleophilic attack.

Reactions Involving the Nitrogen Atom within the Azaspiro[3.5]nonane Framework

The secondary amine nitrogen atom in the azetidine ring is a key center of reactivity in this compound. Its nucleophilic character allows for a variety of transformations, making it a versatile handle for the introduction of diverse substituents and the construction of more elaborate molecular architectures. This reactivity is central to its application as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

The lone pair of electrons on the nitrogen atom of this compound allows it to readily participate in nucleophilic substitution reactions. This is a fundamental aspect of its chemistry and is widely exploited in synthetic applications.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, modifying the steric and electronic properties of the molecule.

N-Arylation: The nitrogen can also undergo arylation, typically through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring, a common transformation in the synthesis of pharmaceutical compounds.

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives. This transformation is often used to introduce amide functionalities.

The general scheme for these nucleophilic substitution reactions is presented below:

Scheme 1: General Nucleophilic Substitution Reactions at the Nitrogen Center
(Illustrative scheme showing N-alkylation, N-arylation, and acylation of the title compound)

The table below summarizes the expected outcomes of these reactions.

Reaction Type Reagent Product Type Significance
N-AlkylationAlkyl Halide (R-X)N-Alkyl-2,2-difluoro-5-oxa-8-azaspiro[3.5]nonaneIntroduction of aliphatic side chains
N-ArylationAryl Halide (Ar-X)N-Aryl-2,2-difluoro-5-oxa-8-azaspiro[3.5]nonaneSynthesis of kinase inhibitors and other bioactive molecules
AcylationAcyl Chloride (RCOCl)N-Acyl-2,2-difluoro-5-oxa-8-azaspiro[3.5]nonaneFormation of amides, modification of electronic properties

While specific examples involving this compound are not prevalent in the literature, analogous non-fluorinated spirocyclic systems, such as 2-oxa-7-azaspiro[3.5]nonane, have been shown to undergo oxidative cyclization reactions. These reactions typically involve the formation of a new ring fused to the existing azaspiro[3.5]nonane framework.

In a representative example, an N-aryl substituted 2-oxa-7-azaspiro[3.5]nonane derivative can be subjected to oxidative conditions to afford a fused benzimidazole system. This type of transformation highlights the potential of the azaspiro[3.5]nonane scaffold to participate in annulation reactions, leading to the construction of complex polycyclic molecules.

The presence of the gem-difluoro group in this compound would likely influence the course of such reactions. The electron-withdrawing nature of the fluorine atoms could decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions or alternative catalytic systems to achieve similar transformations.

Transformations Influenced by the Gem-Difluoro Group

The gem-difluoro group at the C2 position is a defining feature of this compound, exerting a profound influence on its chemical and physical properties. This influence extends to its reactivity, where both steric and electronic effects come into play.

The gem-difluoro group can electronically modulate the reactivity of functional groups attached to the nitrogen atom. For instance, in an N-acylated derivative, the electron-withdrawing nature of the difluorinated ring system would decrease the electron density on the amide nitrogen. This could, in turn, affect the rotational barrier of the amide bond and the reactivity of the carbonyl group.

Similarly, for N-aryl derivatives, the gem-difluoro group can influence the electron density of the aromatic ring, which could affect its susceptibility to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. While direct experimental data for this compound derivatives is limited, these effects are well-established principles in fluorine chemistry.

The stereoelectronic effects of the gem-difluoro group are significant and can dictate the conformation and reactivity of the molecule. The carbon-fluorine bond is highly polarized, creating a local dipole moment. The gauche effect, which describes the tendency of electronegative substituents to prefer a gauche conformation, can also influence the preferred geometry of the spirocyclic system.

These stereoelectronic effects can impact the reactivity of the nitrogen atom by influencing its steric accessibility and the orientation of its lone pair of electrons. For example, the preferred conformation of the azetidine ring might affect the trajectory of incoming electrophiles, potentially leading to diastereoselective reactions if a chiral center is present.

The table below summarizes the key stereoelectronic effects of the gem-difluoro group and their potential impact on reactivity.

Effect Description Potential Impact on Reactivity
Inductive Effect Strong electron withdrawal by the two fluorine atoms.Decreases the basicity and nucleophilicity of the nitrogen atom.
Conformational Effects The C-F bonds influence the preferred puckering of the rings.Affects the steric accessibility of the nitrogen lone pair and the overall shape of the molecule.
Dipole Moment The CF2 group introduces a significant local dipole.Can influence intermolecular interactions and solubility.

Derivatization Strategies for Functionalization

Regioselective Introduction of Additional Functional Groups

The introduction of additional functional groups onto the carbon framework of this compound requires careful consideration of regioselectivity. The piperidine (B6355638) and cyclobutane (B1203170) rings present distinct reactivity profiles.

While direct C-H functionalization of the this compound scaffold is not extensively reported in the literature, modern synthetic methods offer plausible routes. For instance, late-stage C-H functionalization of piperidine rings is a known strategy for generating molecular diversity. Methods such as photoredox-catalyzed reactions could potentially be employed to introduce substituents at positions alpha to the nitrogen or at other sites on the piperidine ring. The regioselectivity would likely be governed by the directing influence of the nitrogen atom and the steric environment of the spirocyclic system.

Functionalization of the 2,2-difluorocyclobutane ring is synthetically more challenging due to the increased strength of the C-F and adjacent C-C bonds. However, the synthesis of various 2,2-difluorocyclobutyl-substituted building blocks has been reported, suggesting that precursors to this compound could be functionalized prior to the formation of the spirocycle. nih.govacs.orgacs.org For instance, the generation of carbocation intermediates from gem-difluorocyclobutanols allows for reaction with various nucleophiles, providing a potential, albeit indirect, route to substituted derivatives. nih.gov

Table 1: Potential Regioselective Functionalization Strategies (Based on Analogous Systems)

Reaction TypePotential Site of FunctionalizationReagents and Conditions (Illustrative)Potential Product Type
Photoredox-Catalyzed C-H AlkylationPiperidine Ring (α to N)Organic Photoredox Catalyst, Alkyl Halide, LightC-Alkylated Piperidine Derivative
Directed Metalation-TrappingPiperidine Ring (α to N)s-BuLi, TMEDA; Electrophile (e.g., R-CHO, RX)Substituted Piperidine Derivative
Radical Hydroarylation (on a precursor)Pre-formed Spirocyclic OlefinOrganic Photoredox Catalyst, Aryl Halide, H-donorAryl-substituted Spirocycle nih.gov

Chemo- and Regioselective Modification of Existing Functional Groups

The modification of the existing secondary amine in this compound is the most direct and widely applicable strategy for its functionalization. The secondary amine is a versatile handle for a variety of chemical transformations. Given that there is only one secondary amine, regioselectivity is not a concern for N-functionalization. However, chemoselectivity is important, as reactions must proceed without affecting the ether linkage or the gem-difluoro group. The ether moiety is generally stable under a wide range of conditions used for amine modification.

Common derivatization strategies for the secondary amine include:

N-Alkylation: Introduction of alkyl groups can be achieved via reaction with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination is often preferred due to its milder conditions and broader substrate scope.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) readily forms amides. This transformation is useful for introducing a wide array of functional groups and for modulating the basicity of the nitrogen atom.

N-Arylation: The formation of a C-N bond with an aryl or heteroaryl group, typically through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the incorporation of aromatic systems.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

These transformations are generally high-yielding and can be performed on N-Boc protected intermediates followed by deprotection, or directly on the free amine, depending on the desired synthetic route. semanticscholar.org The derivatization of similar spirocyclic amines, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been successfully demonstrated, underscoring the feasibility of these approaches for the title compound. univ.kiev.uauniv.kiev.ua

Table 2: Common Chemo- and Regioselective N-Functionalization Reactions

Reaction TypeReagents and Conditions (Illustrative)Functional Group IntroducedProduct Class
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂Substituted AlkylTertiary Amine
N-AcylationAcyl Chloride, Et₃N, CH₂Cl₂AcylAmide
Buchwald-Hartwig AminationAryl Halide, Pd Catalyst, Ligand, BaseAryl/HeteroarylTertiary Arylamine
N-SulfonylationSulfonyl Chloride, PyridineSulfonylSulfonamide

Conformational Analysis and Stereochemistry of 2,2 Difluoro 5 Oxa 8 Azaspiro 3.5 Nonane

Conformational Preferences Induced by Ring Strain in Spiro[3.5]nonane Systems

Ring strain in spiro[3.5]nonane systems is a composite of angle strain, torsional (eclipsing) strain, and transannular strain. libretexts.org The cyclobutane (B1203170) ring deviates from planarity, adopting a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure. This puckering, however, is balanced by the inherent angle strain of the C-C-C bonds, which are forced to be closer to 90° than the ideal tetrahedral angle of 109.5°.

This inherent strain in the four-membered ring influences the conformational preference of the six-membered ring. The 8-azaspiro[3.5]nonane portion of the molecule would be expected to adopt a chair conformation, as this minimizes both torsional and steric strain. However, the attachment to the strained cyclobutane ring can lead to a distortion of the ideal chair geometry. The presence of a substituent on the cyclohexane (B81311) ring generally leads to a preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org In the case of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane, the six-membered ring is a substituted morpholine (B109124), which itself has distinct conformational properties.

Impact of Difluorination on Conformational Stability and Ring Puckering

The introduction of a gem-difluoro (CF₂) group at the C-2 position of the 5-oxa-8-azaspiro[3.5]nonane system has profound stereoelectronic effects on the molecule's conformation. Fluorine is highly electronegative, and the C-F bond is strongly polarized. The presence of two fluorine atoms on the same carbon significantly influences the stability of adjacent conformers. researchgate.net In cyclic systems, gem-difluorination can alter the ring's puckering and the equilibrium between different conformations, such as the chair and boat forms of a six-membered ring. nih.govrsc.org Studies on functionalized gem-difluorinated cycloalkanes have shown that the influence of the CF₂ group on the acidity or basicity of nearby functional groups is primarily an inductive effect. nih.gov

The conformational effects of gem-difluorination can be substantial. For instance, in some macrocyclic systems, the introduction of a difluoroalkoxy moiety can lead to the emergence of new, stable conformations that were not observed in the non-fluorinated analogue. nih.govrsc.orgdiva-portal.org This is often due to the unique stereoelectronic demands of the CF₂ group, which can favor specific dihedral angles to maximize stabilizing interactions or minimize destabilizing ones.

A key stereoelectronic interaction governing the conformation of fluorinated alkanes is the gauche effect. This effect describes the tendency of a molecule, such as 1,2-difluoroethane, to prefer a gauche conformation (dihedral angle of ~60°) over the anti conformation (180°), which would typically be favored to minimize steric hindrance. wikipedia.org

The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgchemeurope.comrsc.org This involves the donation of electron density from a C−H σ bonding orbital into the adjacent C−F σ* antibonding orbital. This overlap is maximized in the gauche conformation. Due to fluorine's high electronegativity, the C-F σ* orbital is a particularly good electron acceptor, making this interaction stabilizing. wikipedia.org While steric repulsion between the fluorine atoms in a gauche arrangement does exist, the stabilizing hyperconjugative interaction often outweighs it. chemeurope.com In 1,2-difluoroethane, this stabilization is estimated to be around 1.0 kcal/mol. researchgate.net This effect is sensitive to the environment; for example, trans-1,2-difluorocyclohexane shows a greater preference for the diequatorial conformer in more polar solvents. wikipedia.orgchemeurope.com

Table 1: Comparison of Conformational Preferences in Difluorinated Ethanes
CompoundMore Stable ConformerStabilization Energy (Gas Phase)Primary Reason
1,2-DifluoroethaneGauche2.4-3.4 kJ/molHyperconjugation (σC-H → σ*C-F) chemeurope.com
1,2-DichloroethaneAnti-Steric hindrance outweighs hyperconjugation rsc.org
1,2-DiiodoethaneAnti-Steric hindrance dominates wikipedia.org

Stereochemical Investigations in Azaspiro[3.5]nonane Derivatives

The stereochemistry of azaspiro[3.5]nonane derivatives is an important aspect of their chemical and biological character. The core structure can possess elements of chirality, leading to the existence of enantiomers or diastereomers, particularly when substituted. For instance, the synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists demonstrates the modular nature of this scaffold, where modifications to the piperidine (B6355638) nitrogen and other parts of the molecule are explored to optimize biological activity. nih.gov

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of novel molecules like 2,2-difluoro-5-oxa-8-azaspiro[3.5]nonane. DFT methods, such as B3LYP, are frequently employed to gain insights into the molecular orbitals, charge distribution, and reactivity descriptors.

For a molecule like this compound, DFT calculations would typically be performed to determine its optimized geometry and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they provide information about the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative and based on typical values for similar fluorinated heterocyclic compounds.

ParameterCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.3 eVRelates to chemical stability and reactivity
Dipole Moment3.5 DQuantifies the overall polarity of the molecule

Molecular Modeling for Conformational Prediction and Analysis

The conformational flexibility of the piperidine (B6355638) and oxetane (B1205548) rings in this compound is a critical determinant of its biological activity and physical properties. Molecular modeling techniques are employed to predict the most stable conformations and to understand the energetic barriers between them.

A systematic conformational search would be conducted using molecular mechanics force fields, followed by geometry optimization of the identified low-energy conformers using DFT. The relative energies of these conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The presence of the gem-difluoro group on the oxetane ring is expected to have a significant impact on the conformational preferences of the spirocycle.

Table 2: Predicted Relative Energies of Stable Conformers of this compound This table is for illustrative purposes.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles
Chair (axial N-H)0.00C1-N-C5-C6 = -60°
Chair (equatorial N-H)1.2C1-N-C5-C6 = 180°
Twist-Boat5.8C1-N-C5-C6 = 30°

Simulation of Reaction Mechanisms Involving the Spiro[3.5]nonane Scaffold

For instance, the N-H group of the piperidine ring can undergo various reactions, such as alkylation or acylation. DFT calculations can be used to model the reaction pathway of such transformations, helping to predict the most likely products and to optimize reaction conditions. The influence of the fluorine atoms on the reactivity of the nitrogen atom can also be assessed through these simulations.

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These predicted values can then be compared with experimental data to confirm the structure of the molecule. Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated and compared with the experimental spectrum to identify characteristic functional groups.

Table 3: Predicted Spectroscopic Data for this compound This table is a hypothetical representation of predicted spectroscopic data.

SpectrumParameterPredicted Value
¹³C NMRC2 Chemical Shift120 ppm
¹⁹F NMRF Chemical Shift-90 ppm
IRC-F Stretch1100 cm⁻¹
IRN-H Stretch3350 cm⁻¹

Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis

Utility in the Construction of Complex Molecular Architectures

The rigid, three-dimensional nature of the spirocyclic core of 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane makes it an attractive starting point for the construction of intricate molecular architectures. The spirocyclic junction imparts a defined spatial arrangement of substituents, which is often challenging to achieve with more flexible acyclic or monocyclic systems. The presence of both an oxetane (B1205548) and a piperidine (B6355638) ring, fused at a single carbon atom, creates a compact and structurally complex scaffold.

The gem-difluoro group at the 2-position of the oxetane ring adds another layer of complexity and functionality. This motif can influence the conformation of the ring system and provide a site for further chemical modification. The synthesis of other gem-difluorinated spirocyclic compounds, such as 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes, has been achieved through methods like palladium-catalyzed spirocyclopropanation, demonstrating a viable strategy for constructing such fluorinated spirocycles. acs.org The development of synthetic methodologies for these types of scaffolds is crucial for expanding the accessible chemical space for drug discovery and materials science.

Integral Role in Multi-Step Organic Synthesis

This compound is well-suited for multi-step organic synthesis due to its inherent functionalities. The secondary amine within the piperidine ring can serve as a nucleophile or a point for the introduction of various substituents through N-alkylation, N-acylation, or reductive amination. The oxetane ring, while generally more stable than other small rings like epoxides, can potentially be opened under specific conditions to reveal further functional groups.

The synthesis of the parent scaffold, 5-oxa-8-azaspiro[3.5]nonane , has been reported, providing a basis for the potential synthesis of its difluorinated analog. google.com Multi-step synthetic sequences are often required to build complex molecules, and the use of pre-functionalized building blocks like This compound can significantly streamline these processes. The concept of linking individual reactions into multi-step sequences in a continuous flow process is a modern approach to synthesis that can benefit from such well-defined building blocks. nih.gov

Contribution to the Development of Chemical Compound Libraries

Chemical compound libraries are essential tools in high-throughput screening for the identification of new drug leads. The inclusion of spirocyclic scaffolds in these libraries is highly desirable as it increases their structural diversity and three-dimensionality. The synthesis of DNA-encoded libraries (DELs) often relies on multi-step synthetic protocols that are compatible with the DNA tag. nih.gov The development of robust synthetic methods for incorporating scaffolds like This compound into these libraries would provide access to novel chemical space.

The diversification of such a scaffold can be readily achieved by reacting the secondary amine with a variety of building blocks, leading to a library of compounds with a common spirocyclic core but varying peripheral substituents. This approach allows for the systematic exploration of structure-activity relationships. The development of synthetic routes to novel Fsp3-enriched spirocyclic scaffolds is a key area of research for populating screening libraries with drug-like molecules. researchgate.net

Facilitation of Target-Oriented Synthesis and Retrosynthetic Strategies

In target-oriented synthesis, the goal is to synthesize a specific molecule with a known biological activity. Retrosynthetic analysis is the process of breaking down a complex target molecule into simpler, commercially available starting materials. This compound can be a valuable synthon in such analyses. When a target molecule contains a spirocyclic substructure with a similar framework, this compound can be identified as a key intermediate.

The presence of orthogonal functional groups (the secondary amine and the fluorinated oxetane) allows for selective transformations at different stages of a synthesis. This is a crucial aspect of efficient and convergent synthetic strategies. The ability to solve multi-step synthesis problems often relies on recognizing key starting materials and intermediates that can be elaborated into the final target. sigmaaldrich.com

Bioisosteric Replacement Potential of Spirocyclic Scaffolds

Bioisosterism is a strategy in medicinal chemistry where a functional group or a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. nih.govnih.govopenaccessjournals.comresearchgate.net

The gem-difluoromethylene (CF2) group is a well-known bioisostere of a carbonyl group (C=O) or an ether oxygen atom (-O-). rsc.orgnih.govresearchgate.net In the context of This compound , the CF2 group at the 2-position can be considered a bioisosteric replacement for a carbonyl group in a hypothetical lactone or lactam analog. This substitution can have profound effects on the molecule's properties. For instance, the difluoromethyl group is less lipophilic than a trifluoromethyl group and can act as a hydrogen bond donor. researchgate.netinformahealthcare.comsci-hub.se

The table below summarizes some key bioisosteric relationships relevant to the CF2 group.

Original GroupBioisosteric ReplacementKey Property Changes
Carbonyl (C=O)gem-Difluoromethylene (CF2)Alters polarity, metabolic stability, and hydrogen bonding capacity.
Ether Oxygen (-O-)gem-Difluoromethylene (CF2)Increases lipophilicity and can impact conformation.
Methylene (CH2)gem-Difluoromethylene (CF2)Increases polarity and can block metabolic oxidation.

While specific comparative studies on This compound and its monocyclic counterparts are not available, general principles of spirocycle chemistry suggest significant differences. A spirocyclic system is conformationally more restricted than its corresponding monocyclic analogs. This rigidity can be advantageous in drug design as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its target.

For example, replacing a flexible monocyclic piperidine derivative with a rigid spirocyclic scaffold can lock the orientation of substituents, potentially enhancing interaction with a biological target. The introduction of the spirocyclic core also increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success rates for drug candidates.

The move away from "flat" two-dimensional molecules towards more three-dimensional structures is a current trend in drug discovery. Molecules with higher 3D character are thought to have better selectivity and physicochemical properties. Spirocycles are inherently three-dimensional, and their incorporation into a molecule significantly increases its Fsp3 character. The Fsp3 value is the ratio of sp3-hybridized carbon atoms to the total carbon count.

The table below provides a calculated comparison of the parent scaffold and its difluorinated analog, highlighting the impact of gem-difluorination on key molecular properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPFsp3 Character
5-Oxa-8-azaspiro[3.5]nonane C7H13NO127.18-0.31.00
This compound C7H11F2NO163.170.21.00

Calculated properties are estimations and may vary from experimental values.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Fluorinated Spirocycles

The synthesis of complex molecules like 2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane often presents considerable challenges. nih.govresearchgate.net However, the field of synthetic organic chemistry is continually evolving, with new methods emerging that could streamline the construction of such fluorinated spirocycles. Future research will likely focus on the development of more efficient and scalable synthetic routes.

Key areas of advancement may include:

Late-Stage Fluorination: Developing methods to introduce the difluoromethyl group at a later stage in the synthetic sequence would provide greater flexibility and access to a wider range of analogs. This could involve the use of novel fluorinating reagents that are more selective and functional-group tolerant. researchgate.net

Asymmetric Synthesis: The spirocyclic nature of this compound means it possesses a three-dimensional structure that could be beneficial for selective interactions with biological targets. nih.gov Future synthetic strategies will likely aim for the enantioselective synthesis of this compound to explore the differential biological activities of its stereoisomers.

Flow Chemistry and High-Throughput Experimentation: The use of flow chemistry and high-throughput experimentation platforms can accelerate the optimization of reaction conditions and the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. spirochem.com These technologies offer advantages in terms of safety, scalability, and the rapid exploration of chemical space. nih.gov

Exploration of Novel Chemical Transformations of the this compound Scaffold

Beyond its synthesis, the chemical derivatization of the this compound scaffold will be a crucial area of future research. The presence of the secondary amine provides a convenient handle for a variety of chemical modifications.

Future explorations may involve:

N-Functionalization: The nitrogen atom of the azaspirocycle can be readily functionalized through reactions such as acylation, alkylation, arylation, and sulfonylation to generate a diverse library of derivatives. These modifications will be instrumental in modulating the compound's physicochemical properties and biological activity.

Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the oxetane (B1205548) and piperidine (B6355638) rings under various conditions could lead to the discovery of novel chemical transformations and the generation of new and structurally diverse scaffolds.

Bio-conjugation: The secondary amine can also serve as an attachment point for linking the spirocycle to other molecules of interest, such as peptides, proteins, or fluorescent dyes, to create novel probes or targeted therapeutic agents.

Advancements in Computational Chemistry for Spirocyclic Systems

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. researchgate.netspirochem.com For complex spirocyclic systems like this compound, computational methods can provide valuable insights into their structure, properties, and interactions.

Future advancements in this area will likely focus on:

Conformational Analysis: Accurately predicting the preferred conformations of the spirocyclic system and how they are influenced by the difluoromethyl group and other substituents will be critical for understanding its interactions with biological targets.

Prediction of Physicochemical Properties: Computational models can be used to predict key properties such as solubility, lipophilicity (logP), and pKa, which are crucial for drug design and development.

Virtual Screening and Docking Studies: Once a biological target is identified, computational docking studies can be employed to predict the binding mode and affinity of this compound and its derivatives, thereby guiding the design of more potent and selective compounds. nih.gov

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide a deeper understanding of the electronic effects of the fluorine atoms on the reactivity and properties of the molecule.

Potential for New Applications in Specialized Chemical Synthesis

The unique properties of this compound suggest its potential utility in various areas of specialized chemical synthesis beyond medicinal chemistry.

Potential future applications include:

As a Chiral Building Block: If synthesized in an enantiomerically pure form, this spirocycle could serve as a valuable chiral building block for the synthesis of other complex molecules.

In Materials Science: The incorporation of fluorinated spirocycles into polymers or other materials could impart unique properties such as increased thermal stability, altered optical properties, or enhanced hydrophobicity.

As a Ligand in Catalysis: The nitrogen and oxygen atoms of the spirocycle could potentially coordinate to metal centers, suggesting its use as a ligand in asymmetric catalysis.

Challenges and Opportunities in the Synthesis and Utilization of Complex Fluorinated Spirocycles

While the future of this compound and related compounds is promising, there are several challenges that need to be addressed to fully realize their potential.

Challenges:

Purification and Characterization: The purification of polar, fluorinated compounds can be challenging, and their characterization requires access to specialized analytical techniques.

Cost of Goods: The cost of starting materials and reagents for the synthesis of complex fluorinated molecules can be high, potentially limiting their large-scale production.

Opportunities:

Unexplored Chemical Space: Spirocyclic scaffolds represent a relatively underexplored area of chemical space, offering the opportunity to discover novel compounds with unique biological activities and properties. nih.govresearchgate.net

Improved Drug Properties: The introduction of fluorine and a spirocyclic framework can lead to compounds with improved metabolic stability, potency, and selectivity, addressing some of the key challenges in modern drug discovery. tandfonline.com

Interdisciplinary Research: The study of complex molecules like this compound will require a collaborative effort between synthetic chemists, computational chemists, and biologists to fully elucidate their potential.

The continued development of innovative synthetic methods, coupled with advancements in computational chemistry and a deeper understanding of the structure-property relationships of fluorinated spirocycles, will undoubtedly pave the way for the successful utilization of this compound and related compounds in a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.